3-(2-((1-Naphthoylamino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
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Overview
Description
3-(2-((1-Naphthoylamino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with a molecular formula of C26H17Cl2N3O4. This compound is notable for its intricate structure, which includes a naphthoylamino group, a carbohydrazonoyl group, and a dichlorobenzoate group. It is primarily used in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((1-Naphthoylamino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Naphthoylamino Intermediate: This step involves the reaction of 1-naphthoyl chloride with an amine to form the naphthoylamino intermediate.
Acetylation: The naphthoylamino intermediate is then acetylated using acetic anhydride to form the acetylated product.
Carbohydrazonoylation: The acetylated product undergoes a reaction with carbohydrazide to form the carbohydrazonoyl intermediate.
Final Coupling: The carbohydrazonoyl intermediate is then coupled with 2,4-dichlorobenzoic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-((1-Naphthoylamino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-((1-Naphthoylamino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-((1-Naphthoylamino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The naphthoylamino group may interact with enzymes or receptors, modulating their activity. The carbohydrazonoyl group can form hydrogen bonds or electrostatic interactions with biological molecules, influencing their function. The dichlorobenzoate moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-((1-Naphthoylamino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 3-(2-((1-Naphthoylamino)acetyl)carbohydrazonoyl)phenyl 2,4-difluorobenzoate
Uniqueness
3-(2-((1-Naphthoylamino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is unique due to the presence of the dichlorobenzoate group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and binding affinity, making it valuable for specific research applications.
Properties
CAS No. |
765288-25-3 |
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Molecular Formula |
C27H19Cl2N3O4 |
Molecular Weight |
520.4 g/mol |
IUPAC Name |
[3-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C27H19Cl2N3O4/c28-19-11-12-23(24(29)14-19)27(35)36-20-8-3-5-17(13-20)15-31-32-25(33)16-30-26(34)22-10-4-7-18-6-1-2-9-21(18)22/h1-15H,16H2,(H,30,34)(H,32,33)/b31-15+ |
InChI Key |
YEDOLPOJWVGPMZ-IBBHUPRXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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